Padmatin
Overview
Description
Padmatin, a term that appears to be a variation or misspelling of "Padma" in the context of Tibetan medicine, refers to a series of herbal formulations based on traditional Tibetan recipes. These formulations, such as Padma 28, Padma Lax, and Padma Hepaten, have been used in Europe for various therapeutic purposes. Padma 28 is known for its application in treating circulatory disorders like peripheral arterial occlusive disease (PAOD) , while Padma Lax is used for treating constipation-predominant irritable bowel syndrome , and Padma Hepaten is recognized for its hepatoprotective properties .
Synthesis Analysis
The synthesis of Padma formulations is based on ancient Tibetan recipes that combine multiple herbal components. These formulations are produced following specific guidelines to ensure consistency and efficacy. The synthesis process is not detailed in the provided papers, but it is clear that the formulations are complex and contain a variety of secondary plant substances, including terpenes, polyphenols, flavonoids, and tannins .
Molecular Structure Analysis
The molecular structure of the compounds within Padma formulations is diverse due to the presence of various herbal ingredients. For instance, Padma Hepaten contains chebulic ellagitannins (ChETs), which are plant-derived polyphenols with a structure based on chebulic acid subunits . These complex molecules contribute to the overall biological activity of the formulations.
Chemical Reactions Analysis
The chemical reactions involving Padma formulations are primarily related to their interaction with biological systems. For example, Padma 28 has been shown to modulate interferon-gamma-induced tryptophan degradation and neopterin production in human peripheral blood mononuclear cells (PBMC) in vitro . Additionally, the herbal preparation can influence the production of matrix metalloproteinases (MMPs) and type I procollagen in human dermal fibroblasts .
Physical and Chemical Properties Analysis
The physical and chemical properties of Padma formulations are characterized by their multi-component nature, which results in a broad spectrum of biological activities. The formulations are known for their antioxidant properties, as evidenced by their ability to protect against neurotoxicity in PC12 cells . Padma 28 also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines in human blood monocytes and by reducing the respiratory burst in human neutrophils .
Relevant Case Studies
Several clinical trials and studies have been conducted to evaluate the efficacy of Padma formulations. A meta-analysis of five trials showed that Padma 28 significantly increased walking distance in patients with PAOD . Padma Lax demonstrated safety and effectiveness in treating constipation-predominant irritable bowel syndrome in a double-blind randomized pilot study . In vitro studies have shown that Padma Hepaten's main phenolics are bioaccessible and can transform into bioactive urolithins by the human gut microbiota, suggesting a role in hepatic prevention against oxidative damage .
Scientific Research Applications
1. Efficacy in Circulatory Disorders
Padma 28, an herbal formula including Padmatin, has shown efficacy in treating circulatory disorders. Clinical studies indicate its effectiveness in intermittent claudication and other vascular diseases, with a favorable safety profile (Vennos, Melzer, & Saller, 2013). A meta-analysis further confirmed Padma 28's capacity to increase walking distance significantly in patients with peripheral arterial occlusive disease (PAOD) (Melzer, Brignoli, Diehm, Reichling, Do, & Saller, 2006).
2. Anti-Inflammatory and Antimicrobial Properties
Studies have demonstrated that Padma 28 possesses anti-inflammatory and antimicrobial properties. It exhibits behavior as a stimulator of physiological angiogenesis and influences the metabolic activity of blood granulocytes in mice (Radomska-Leśniewska et al., 2013). Additionally, it can inhibit inducible nitric oxide synthesis, contributing to its anti-inflammatory activities (Moeslinger et al., 2000).
3. Application in Chronic Inflammatory Diseases
Padma 28 has potential applications in various chronic inflammatory diseases. Clinical evidence suggests its effectiveness in conditions like recurrent respiratory tract infections, viral hepatitis, and multiple sclerosis (Vennos et al., 2013).
4. Neuroprotective Effects
Research indicates that Padma 28 may have neuroprotective effects. It has shown potential in mitigating neurotoxicity in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Ginsburg, Rozenstein-Tsalkovich, Koren, & Rosenmann, 2011).
5. Immunomodulatory Effects
Padma 28 demonstrates immunomodulatory effects, potentially shifting the immune response from Th1 to Th2, and may offer protective effects against autoimmune diseases (Weiss et al., 2010).
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJBTFHICBFNE-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345634 | |
Record name | Padmatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Padmatin | |
CAS RN |
80453-44-7 | |
Record name | Padmatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.